

# A Comparative Analysis of AZD8154 and Nemiralisib in Inflammatory Airway Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD8154   |           |
| Cat. No.:            | B10821542 | Get Quote |

This guide provides a detailed comparison of the efficacy of two investigational drugs, AZD8154 and nemiralisib, for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data, mechanisms of action, and experimental protocols.

### **Mechanism of Action**

Both **AZD8154** and nemiralisib target the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in regulating immune cell function and inflammation. However, they differ in their selectivity for PI3K isoforms.

**AZD8154** is a potent and selective dual inhibitor of PI3Ky (gamma) and PI3K $\delta$  (delta) isoforms. [1] These isoforms are predominantly expressed in leukocytes and are key to initiating downstream signaling cascades involved in immune responses. The dual inhibition is suggested to offer a synergistic advantage in modulating cytokine release compared to inhibiting a single isoform.

Nemiralisib (also known as GSK2269557) is a potent and highly selective inhibitor of the PI3K $\delta$  isoform.[2] PI3K $\delta$  is critically involved in the activation and recruitment of leukocytes, and its inhibition has been explored as a therapeutic strategy for inflammatory conditions.



The differential inhibition of PI3K isoforms by these two compounds is a key factor influencing their biological effects and clinical profiles.





Click to download full resolution via product page

**Figure 1:** Simplified PI3K signaling pathway and points of inhibition for **AZD8154** and nemiralisib.

# Preclinical Efficacy In Vitro Potency

The inhibitory activity of **AZD8154** and nemiralisib against various PI3K isoforms has been characterized in enzymatic and cell-based assays.

| Compoun<br>d | Target<br>Isoform(s<br>) | Human<br>pIC50 | Human<br>IC50 (nM) | Cell Line | Cell-<br>based<br>pIC50 | Cell-<br>based<br>IC50 (nM) |
|--------------|--------------------------|----------------|--------------------|-----------|-------------------------|-----------------------------|
| AZD8154      | РІЗКу                    | 9.1            | 0.79               | RAW 264   | 9.1                     | 0.76                        |
| РІЗКδ        | 9.2                      | 0.69           | JEKO-1             | 8.4       | 4.3                     |                             |
| ΡΙ3Κα        | 7.2                      | 61             | PDPK1              | <4.7      | >18400                  | _                           |
| РІЗКβ        | 5.9                      | 1400           | TOR7               | <4.5      | >30000                  | _                           |
| Nemiralisib  | ΡΙ3Κδ                    | 9.9 (pKi)      | -                  | -         | -                       | -                           |

Data for **AZD8154** from AstraZeneca Open Innovation. Data for Nemiralisib from Selleck Chemicals.

### In Vivo Animal Models

Both compounds have been evaluated in rodent models of allergic asthma, primarily the ovalbumin (OVA)-sensitized and challenged rat model.

**AZD8154**: In a rat inhaled lipopolysaccharide (LPS) model, **AZD8154** demonstrated dose-dependent inhibition of neutrophil recruitment to the bronchoalveolar lavage fluid (BALf), with 83% inhibition at 0.3 mg/kg and 51% inhibition at 0.1 mg/kg. In an OVA challenge model in sensitized rats, inhaled **AZD8154** dose-dependently inhibited the phosphorylation of S6 ribosomal protein, the release of cytokines (IL-13, IL-17), and the influx of eosinophils at doses ranging from 69 to 1180 μg/kg. Furthermore, studies using tissues from severe asthmatics







showed that **AZD8154** dose-dependently inhibited cytokine release from peripheral blood mononuclear cells (PBMCs) and the expression of CD11b on eosinophils and neutrophils. A direct preclinical comparison suggested that **AZD8154** was more effective than nemiralisib at reducing both airway eosinophilia and neutrophilia in a rat model of allergic asthma.

Nemiralisib: In a Brown Norway rat acute OVA model of Th2-driven lung inflammation, nemiralisib protected against eosinophil recruitment with an ED50 of 67  $\mu$ g/kg and dose-dependently reduced the recruitment of all leukocyte subpopulations and IL-13 in the lungs.





Click to download full resolution via product page

Figure 2: Generalized experimental workflow for the rat ovalbumin challenge model.

## **Clinical Efficacy and Safety**



#### **AZD8154**

**AZD8154** has undergone Phase I clinical studies in healthy human volunteers. These studies demonstrated an acceptable safety and tolerability profile, with no serious adverse events reported. The compound exhibited prolonged lung retention and a half-life that supports oncedaily dosing. A Phase IIa study was planned to evaluate the effect of nebulized **AZD8154** on allergen-induced inflammation in subjects with mild allergic asthma. However, this study was later withdrawn due to emerging preclinical toxicology findings.

### **Nemiralisib**

Nemiralisib has been investigated more extensively in clinical trials for both asthma and COPD.

In a study of patients with persistent, uncontrolled asthma, once-daily inhaled nemiralisib (1000 µg) for 28 days did not result in a discernible difference in trough forced expiratory volume in 1 second (FEV1) compared to placebo. While there was a reduction in sputum inflammatory markers (IL-5, IL-13, IL-6, IL-8), this did not translate into meaningful clinical improvement. A common adverse event was post-inhalation cough, reported in 35% of patients on nemiralisib versus 9% on placebo.

In a study of patients with an acute exacerbation of COPD, the addition of nemiralisib to standard of care was associated with more effective recovery and improved lung function parameters. However, a subsequent larger Phase IIb dose-ranging study in a similar patient population did not show an improvement in lung function or re-exacerbations compared to placebo over 12 weeks. Post-inhalation cough was again a common, dose-related adverse event. The development of nemiralisib was halted due to a lack of efficacy and the incidence of cough.



| Clinical Trial                         | Indication                         | Key Findings                                                                  | Adverse Events                             |
|----------------------------------------|------------------------------------|-------------------------------------------------------------------------------|--------------------------------------------|
| AZD8154 Phase I<br>(NCT03436316)       | Healthy Volunteers                 | Acceptable safety and tolerability; PK supports once-daily dosing.            | No serious adverse events reported.        |
| Nemiralisib<br>(NCT02567708)           | Persistent,<br>Uncontrolled Asthma | No significant improvement in FEV1; reduction in sputum inflammatory markers. | Post-inhalation cough (35% vs 9% placebo). |
| Nemiralisib (Proof-of-Concept)         | Acute Exacerbation of COPD         | Improved recovery and lung function.                                          | Post-inhalation cough (35% vs 3% placebo). |
| Nemiralisib Phase IIb<br>(NCT03345407) | Acute Exacerbation of COPD         | No improvement in lung function or reexacerbations.                           | Dose-related post-<br>inhalation cough.    |

# Experimental Protocols Rat Ovalbumin (OVA) Challenge Model

This is a widely used preclinical model to study allergic airway inflammation.

- Sensitization: Brown Norway rats are sensitized via intraperitoneal injections of OVA mixed with an adjuvant (e.g., alum).
- Treatment: Prior to the challenge, animals receive the investigational drug (e.g., **AZD8154** or nemiralisib) or vehicle, typically via intratracheal or inhaled administration.
- Challenge: Sensitized animals are exposed to an aerosolized solution of OVA to induce an allergic airway response.
- Assessment:
  - Late Asthmatic Response (LAR): Airway function is monitored for several hours postchallenge to assess bronchoconstriction.



- Bronchoalveolar Lavage (BAL): At a specified time point (e.g., 24 hours post-challenge),
   the lungs are lavaged to collect fluid and cells. The fluid is analyzed for inflammatory cells
   (e.g., eosinophils, neutrophils) and cytokines.
- Target Engagement: Lung tissue may be collected to measure downstream markers of PI3K activation, such as the phosphorylation of Akt (pAkt).

### **Human Clinical Trials**

Phase I Safety and Tolerability (e.g., **AZD8154**, NCT03436316): This type of study is typically a randomized, single-blind, placebo-controlled, single and multiple ascending dose trial in healthy volunteers. The primary objectives are to assess the safety, tolerability, and pharmacokinetics of the investigational drug. Assessments include monitoring for adverse events, clinical laboratory tests, vital signs, and electrocardiograms, along with plasma concentration measurements of the drug over time.

Phase II Efficacy Study (e.g., Nemiralisib in COPD, NCT03345407): This is a randomized, double-blind, placebo-controlled, dose-finding study in the target patient population. Patients are randomized to receive different doses of the investigational drug or placebo in addition to their standard of care treatment. The primary endpoint is often a measure of lung function, such as the change from baseline in FEV1, over a defined treatment period (e.g., 12 weeks). Secondary endpoints may include the rate of disease exacerbations, patient-reported outcomes, and safety assessments.

### **Summary and Conclusion**

**AZD8154** and nemiralisib are both inhibitors of the PI3K pathway that were investigated for the treatment of inflammatory airway diseases. **AZD8154**, a dual PI3Ky/ $\delta$  inhibitor, showed promising preclinical efficacy in animal models of asthma, demonstrating a potential advantage over the selective PI3K $\delta$  inhibitor nemiralisib in reducing both eosinophilic and neutrophilic inflammation. Its clinical development, however, was halted due to preclinical toxicology findings.

Nemiralisib, a selective PI3K $\delta$  inhibitor, advanced further into clinical development. While it demonstrated target engagement by reducing inflammatory markers in the airways of asthmatic patients, this did not translate into significant clinical benefit in terms of lung function. In patients with acute exacerbations of COPD, initial positive signals were not confirmed in a



larger dose-ranging study. The clinical utility of nemiralisib was further limited by a high incidence of post-inhalation cough.

The comparative data suggests that the dual inhibition of PI3K $\gamma$  and PI3K $\delta$  by **AZD8154** may offer a broader anti-inflammatory effect than selective PI3K $\delta$  inhibition alone. However, the clinical development of both compounds has been discontinued, highlighting the challenges in translating preclinical findings in the PI3K pathway to clinical efficacy and safety for inflammatory airway diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD8154 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of AZD8154 and Nemiralisib in Inflammatory Airway Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821542#comparing-azd8154-and-nemiralisib-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com